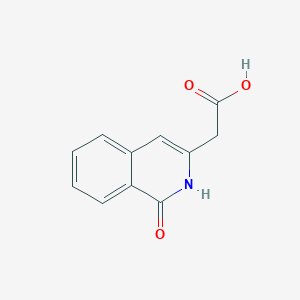

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It belongs to the class of isoquinoline derivatives and has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method involves the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced synthesis techniques and equipment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid serves as a building block in organic synthesis. It is used in:

- The preparation of complex organic molecules.

- Reagent roles in various chemical reactions, including oxidation and reduction processes.

Biology

Research indicates potential biological activities , including:

- Enzyme Inhibition : Studies have shown that compounds related to this structure can inhibit leucine aminopeptidase, suggesting a role in metabolic regulation and potential therapeutic applications .

- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, indicating that derivatives may be explored for cancer treatment .

Medicine

The compound has been investigated for its therapeutic properties , particularly in neurodegenerative diseases:

- Dopamine Receptor Modulation : It has been identified as a positive allosteric modulator of dopamine receptors, showing promise for treating conditions like Parkinson's disease and schizophrenia .

- Cognitive Impairment Treatment : Potential applications include alleviating symptoms associated with cognitive decline in neurodegenerative disorders .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid include:

Uniqueness

This compound is unique due to its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Biological Activity

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is a compound characterized by its unique isoquinoline structure, which imparts various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Information

- Molecular Formula : C11H9NO3

- SMILES : C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O

- InChI : InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate the activity of enzymes and receptors involved in various biological pathways. The compound's ability to disrupt biological membranes has been noted in some studies, indicating a potential mechanism for its antimicrobial properties .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown superior activity against the phytopathogen Pythium recalcitrans, with an effective concentration (EC50) significantly lower than that of established antifungal agents .

Antitumor Properties

Research indicates that isoquinoline derivatives exhibit antitumor activity by targeting the G1 phase of the cell cycle. Compounds similar to this compound have been shown to induce cell cycle arrest and increase apoptosis in cancer cell lines . These findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment.

Study on Antifungal Activity

A study evaluating various isoquinoline derivatives found that this compound exhibited promising antifungal properties against several strains of fungi. The mode of action was linked to membrane disruption and interference with fungal metabolism .

Research on Antitumor Effects

Another significant study investigated the effects of isoquinoline derivatives on glioblastoma cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo. The study concluded that the structural characteristics of isoquinolines are crucial for their biological activity against tumors .

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| Antifungal | Pythium recalcitrans | 14 | Membrane disruption |

| Antitumor | Glioblastoma cells | Not specified | Induction of apoptosis; cell cycle arrest |

Properties

IUPAC Name |

2-(1-oxo-2H-isoquinolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFIXVKLRFTKOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.